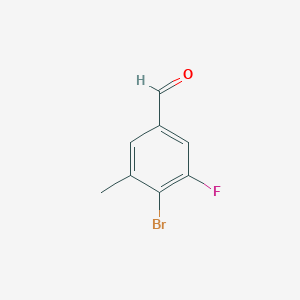

4-Bromo-3-fluoro-5-methylbenzaldehyde

説明

特性

IUPAC Name |

4-bromo-3-fluoro-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)3-7(10)8(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAYEVPCIUPSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-methylbenzaldehyde typically involves the bromination and fluorination of 5-methylbenzaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the benzene ring .

Industrial Production Methods: Industrial production of 4-Bromo-3-fluoro-5-methylbenzaldehyde often employs large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

化学反応の分析

Types of Reactions: 4-Bromo-3-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring make it susceptible to further substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Major Products Formed:

Oxidation: 4-Bromo-3-fluoro-5-methylbenzoic acid.

Reduction: 4-Bromo-3-fluoro-5-methylbenzyl alcohol.

科学的研究の応用

While the search results do not provide extensive information specifically on "4-Bromo-3-fluoro-5-methylbenzaldehyde", they do offer insights into similar compounds and their applications, which can be used to infer potential uses of the target compound.

Scientific Research Applications

"4-Bromo-3-fluoro-5-methylbenzaldehyde" shares similar applications with other related compounds, especially in chemistry, biology, medicine, and industry. Characterized by a benzaldehyde core and bromine and fluorine substituents, this compound is an aromatic aldehyde that has uses in medicinal chemistry and biochemical applications.

Chemistry "4-Bromo-3-fluoro-5-methylbenzaldehyde" acts as a building block in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals.

Biology It is used in studying enzyme-catalyzed reactions and serves as a probe in biochemical assays. The aldehyde group's capacity to form covalent bonds with nucleophilic sites on proteins and enzymes is central to its biological activity, potentially modifying their function. The bromine and fluorine substituents influence the compound's reactivity and binding affinity through electronic effects.

Medicine The compound is investigated for potential therapeutic properties and as an intermediate in synthesizing drug candidates. Derivatives of the compound have demonstrated cytotoxic effects against various cancer cell lines, with certain analogs inhibiting cell proliferation in human colon cancer cells (RKO) at low concentrations.

Industry It is employed in producing specialty chemicals and materials with specific properties.

The biological activity of "4-Bromo-3-fluoro-5-methylbenzaldehyde" is mainly due to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting enzyme activity and affecting biochemical pathways. The presence of bromine and fluorine atoms enhances the compound's reactivity and binding affinity through electronic effects. Studies have explored the anticancer potential of related compounds, with derivatives showing cytotoxic effects against cancer cell lines.

Enzyme Inhibition

The compound shows promise in inhibiting specific enzyme activities, particularly those in metabolic pathways. Its ability to interact with enzymes suggests its potential as a therapeutic agent, with studies indicating that similar compounds can act as inhibitors of cytochrome P450 enzymes involved in drug metabolism.

作用機序

The mechanism of action of 4-Bromo-3-fluoro-5-methylbenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. This reactivity allows it to participate in various nucleophilic addition and substitution reactions. The bromine and fluorine substituents influence the electron density on the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

類似化合物との比較

Chemical Identity :

Hazard Profile :

- GHS Hazard Codes : H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .

- Precautionary Measures : Includes avoiding inhalation (P261), wearing protective gloves (P280), and immediate medical attention upon exposure (P304+P340) .

Comparison with Structurally Similar Compounds

4-(Bromomethyl)benzaldehyde

- CAS No.: 51359-78-5

- Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol

- Key Differences :

- Lacks fluorine and methyl substituents; instead, features a bromomethyl group at the para position.

- Lower molecular weight and simpler substituent arrangement.

- Applications : Likely used in alkylation or cross-coupling reactions due to reactive bromomethyl group.

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

- CAS No.: Not explicitly listed (referenced in Biopharmacule catalog)

- Formula : C₇H₄BrFO₂

- Molecular Weight : 219.01 g/mol

- Substitution pattern (5-bromo, 4-fluoro, 2-hydroxy) differs significantly from the target compound.

- Applications : Hydroxyl group may make it suitable for synthesizing Schiff bases or pharmaceutical intermediates .

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde

- CAS No.: 2385966-70-9

- Formula : C₈H₃BrClF₃O

- Molecular Weight : 287.46 g/mol

- Key Differences :

- Contains trifluoromethyl (electron-withdrawing) and chlorine substituents instead of methyl and fluorine.

- Higher molecular weight and steric bulk due to trifluoromethyl group.

- Applications: Potential use in agrochemicals or materials science due to halogen diversity and trifluoromethyl group .

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., -F, -Br) enhance electrophilicity at the aldehyde group, influencing reactivity in condensation or nucleophilic addition reactions.

- Methyl groups (electron-donating) may stabilize intermediates in synthesis pathways compared to trifluoromethyl or hydroxyl groups .

Hazard Considerations :

- The target compound’s discontinuation may reflect regulatory challenges or supersession by safer analogs.

- Compounds like 4-(Bromomethyl)benzaldehyde require cautious handling due to insufficient toxicological data .

Commercial and Synthetic Utility :

- Halogenated benzaldehydes are pivotal in synthesizing pharmaceuticals, agrochemicals, and ligands. Structural variations tailor them for specific applications, such as the trifluoromethyl group’s role in enhancing metabolic stability .

生物活性

4-Bromo-3-fluoro-5-methylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

4-Bromo-3-fluoro-5-methylbenzaldehyde is characterized by the following chemical structure:

- Molecular Formula : C8H6BrF O

- Molecular Weight : 219.03 g/mol

- CAS Number : 919-36-4

This compound features a benzaldehyde functional group with bromine and fluorine substituents on the aromatic ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of 4-Bromo-3-fluoro-5-methylbenzaldehyde typically involves halogenation and functionalization of benzaldehyde derivatives. A notable method includes the use of environmentally friendly reagents to enhance yield and purity, achieving yields of 78-88% with purities greater than 98% .

Anticancer Properties

Recent studies have indicated that 4-Bromo-3-fluoro-5-methylbenzaldehyde exhibits significant cytotoxicity against various cancer cell lines. For example, it has been tested against HeLa (cervical cancer) and HT-29 (colorectal cancer) cells, showing promising results in inhibiting cell proliferation. The compound's mechanism appears to involve the disruption of cellular signaling pathways related to apoptosis and cell cycle regulation .

Inhibition of Kinases

Research has highlighted the compound's role as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), which is implicated in numerous signaling pathways affecting cell growth and survival. In silico studies have demonstrated that modifications in the chemical structure can enhance binding affinity to GSK-3, suggesting avenues for drug development targeting this enzyme .

Antimicrobial Activity

In addition to anticancer properties, 4-Bromo-3-fluoro-5-methylbenzaldehyde has shown antimicrobial effects against various pathogens. Its activity against fungal strains is particularly noteworthy, as it disrupts cellular antioxidant systems, making it a candidate for developing antifungal agents .

Case Studies

- Cytotoxicity Assay : A study employing the MTT assay demonstrated that 4-Bromo-3-fluoro-5-methylbenzaldehyde reduced cell viability in a dose-dependent manner in HeLa cells, with IC50 values indicating potent activity at micromolar concentrations.

- Kinase Inhibition : In a structure-activity relationship (SAR) study, various derivatives of benzaldehydes were synthesized and tested for GSK-3 inhibition. The results indicated that the presence of bromine and fluorine substituents significantly enhanced inhibitory potency compared to unsubstituted analogs .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrF O |

| Molecular Weight | 219.03 g/mol |

| Anticancer Activity | IC50 < 10 µM (HeLa cells) |

| GSK-3 Inhibition | Potent (specific binding assays) |

| Antimicrobial Activity | Effective against multiple pathogens |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。